molecular formula C8H7ClO5S B1587561 3-(Chlorosulfonyl)-4-methoxybenzoic acid CAS No. 50803-29-7

3-(Chlorosulfonyl)-4-methoxybenzoic acid

Cat. No. B1587561
CAS RN: 50803-29-7
M. Wt: 250.66 g/mol
InChI Key: OWBBPHXIAFVUMO-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-4-methoxybenzoic acid, also known as CMBA, is an organic compound derived from the carboxylic acid family. It is a colorless solid that is soluble in organic solvents and is widely used in the synthesis of organic compounds. CMBA is used in the synthesis of various pharmaceuticals, as well as in the production of dyes and fragrances. It is also used as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

Vibrational Spectroscopy and Analytical Applications

Research on vanillic acid, a structurally related compound, has revealed its importance in winemaking, with vibrational and surface-enhanced Raman spectra supporting analytical applications for detection at picomole concentrations. This suggests potential utility in analytical chemistry for similar compounds like 3-(Chlorosulfonyl)-4-methoxybenzoic acid, especially in trace detection and spectroscopy (Clavijo, Menendez, & Aroca, 2008).

Controlled Release in Nanotechnology

Another study highlights the encapsulation of flavor molecules, such as vanillic acid, into layered inorganic nanoparticles for controlled release. This nanotechnology application suggests potential for 3-(Chlorosulfonyl)-4-methoxybenzoic acid in controlled delivery systems, possibly in the fields of food science or materials engineering (Hong, Oh, & Choy, 2008).

Synthesis of Active Pharmaceutical Ingredients

The synthesis and antibacterial activity of novel hybrid derivatives of vanillic acid, a compound similar in structure to 3-(Chlorosulfonyl)-4-methoxybenzoic acid, demonstrates its role in the development of new pharmaceuticals. This suggests that derivatives of 3-(Chlorosulfonyl)-4-methoxybenzoic acid could also be valuable in synthesizing new drug candidates with potential antibacterial properties (Satpute, Gangan, & Shastri, 2018).

Environmental Detoxification

Research on chloromethoxybenzoic acid derivatives, which share a functional group similarity, underscores their significance in pesticides. The environmental impact and the importance of detecting and controlling residues highlight potential environmental science applications for 3-(Chlorosulfonyl)-4-methoxybenzoic acid, especially in studying the degradation and environmental fate of similar compounds (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).

Electrocatalysis and Pollutant Degradation

The mineralization of herbicide dicamba in an aqueous medium through electrocatalytic processes illustrates the potential of similar compounds in environmental remediation technologies. This suggests 3-(Chlorosulfonyl)-4-methoxybenzoic acid could be explored for its reactivity in electrocatalytic or photodegradation processes for pollutant breakdown (Brillas, Baños, & Garrido, 2003).

properties

IUPAC Name

3-chlorosulfonyl-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBBPHXIAFVUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397388
Record name 3-(chlorosulfonyl)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-4-methoxybenzoic acid

CAS RN

50803-29-7
Record name 3-(chlorosulfonyl)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chlorosulfonyl)-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of chlorosulfonic acid (90 mL) at room temperature is treated with p-anisic acid (40 g), portionwise, during 30 minutes. When the addition is complete, the mixture is stirred at 90° C. for 75 minutes, then it is cooled and poured onto ice. The white precipitate is collected and dissolved in ethyl acetate (300 mL). The organic extract is washed with brine (2×250 mL), dried over magnesium sulfate, and concentrated, to give 3-chlorosulfonyl-4-methoxybenzoic acid (34 g), in the form of a white solid m.p. 168°-170° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Solid 4-methoxy benzoic acid (45.6 g, 0.3 mol), in portions, was added to chlorosulfonic acid (139.8 g, 80 mL, 1.2 mol) at room temperature. After most of the bubbling had ceased, the reaction mixture was heated to 80° C. for 1 hr. The reaction mixture was then poured into vigorously stirring crushed-ice (500 g) and water was then added (500 mL). After 30 min, the white solid was collected, washed with water (2 L) and dried to give 50 g (66%) of the title compound.
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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